molecular formula C8H10N2O B1169508 histidine rich basic peptide (Aplysia) CAS No. 115857-46-0

histidine rich basic peptide (Aplysia)

Cat. No.: B1169508
CAS No.: 115857-46-0
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Description

Context of Neuropeptide Research in Aplysia californica Neurobiology

Aplysia californica is a prominent model system in neurobiology due to several unique advantages for studying neuronal function and plasticity nih.govjneurosci.orgnih.govoxfordre.comnih.gov. Its central nervous system (CNS) is relatively simple, comprising approximately 20,000 neurons, many of which are exceptionally large (ranging from 5 to 1000 μm in soma size) and identifiable, allowing for repeatable physiological measurements and direct correlation between specific neurons and behaviors nih.govoxfordre.comnih.gov. This tractability has made Aplysia invaluable for dissecting the cellular and molecular mechanisms underlying learning and memory, such as long-term sensitization oxfordre.com.

Neuropeptides, a diverse class of cell-to-cell signaling molecules, are widely expressed throughout the Aplysia CNS and play critical roles in modulating various physiological and behavioral processes nih.govjneurosci.orgnih.govresearchgate.netjneurosci.org. Research in Aplysia has identified numerous neuropeptides with known functions, including the regulation of egg laying, cardiovascular activity, feeding, respiratory pumping, and siphon-withdrawal reflexes nih.gov. The identification and characterization of these peptides have been advanced through various molecular techniques, transcriptomics, manual isolation of individual cells for single-cell mass spectrometry, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. The extensive characterization of peptidergic pathways in Aplysia has provided a robust framework for understanding neuromodulation in a behavioral system jneurosci.orgresearchgate.net.

FeatureDescription in Aplysia californica Neurobiology
Nervous System ComplexityRelatively simple, ~20,000 neurons oxfordre.com
Neuron SizeLarge, ranging from 5 to 1000 μm nih.govoxfordre.com
Neuron IdentifiabilityAllows for repeatable identification and linkage to specific behaviors oxfordre.comnih.gov
Behaviors StudiedLearning and memory (e.g., sensitization), feeding, egg laying, cardiovascular activity, respiratory pumping, siphon-withdrawal nih.govnih.govoxfordre.com
Techniques UtilizedMass spectrometry, molecular techniques, transcriptomics, LC-MS/MS nih.gov

Historical Overview of Histidine-Rich Basic Peptide (HRBP) Identification

The histidine-rich basic peptide (HRBP) was first identified and characterized from the R3-14 neurons of the Aplysia abdominal ganglia physiology.orgnih.govnih.gov. These neurons are recognized as neuroendocrine cells that are thought to regulate cardiovascular activity in vivo nih.gov. The purification of HRBP involved a combination of biochemical techniques, specifically gel filtration and reverse-phase high-pressure liquid chromatography (rpHPLC), applied to extracts from Aplysia neural tissue physiology.orgnih.gov.

Chemical characterization revealed that HRBP is a peptide with an approximate molecular mass of 4.9 kDa physiology.org. Amino acid sequence analysis further demonstrated that HRBP from Aplysia californica is a 43-residue peptide nih.gov. Its name, histidine-rich basic peptide, directly reflects its primary structure, which notably contains a significant proportion of histidine residues physiology.org. HRBP is not synthesized directly in its mature form but rather is derived from a larger precursor protein physiology.orgnih.govnih.gov. This precursor is a 108-amino acid neuropeptide prohormone that undergoes post-translational processing, involving the cleavage of a signal sequence and two internal dibasic residues, resulting in three distinct peptides, including HRBP physiology.org.

Studies on the biological activity of HRBP in Aplysia have highlighted its role as a cardioactive neuropeptide physiology.orgnih.gov. In vitro tension measurements on cannulated Aplysia hearts demonstrated dose-dependent cardioexcitatory actions, leading to increases in both beat frequency and amplitude at concentrations as low as 10⁻⁷ M physiology.org. Beyond its effects on the heart, HRBP has also been shown to influence gut tissue physiology.org. It induces repetitive contractions in the circular muscles of the crop adjacent to the anterior gizzard and increases contraction amplitude and frequency in the posterior gizzard muscles physiology.org. Comparisons between HRBP from Aplysia californica and Aplysia brasiliana (which differs at five of 43 residues in the HRBP sequence) showed that both peptides were approximately equipotent in inducing contractions of A. californica crop muscle in vitro, suggesting that the observed sequence differences may not critically impact its biological activity nih.gov.

PropertyDetails
Source NeuronsR3-14 neurons in Aplysia abdominal ganglia physiology.orgnih.govnih.gov
Purification MethodsGel filtration, reverse-phase high-pressure liquid chromatography (rpHPLC) physiology.orgnih.gov
Molecular Mass (approx.)4.9 kDa physiology.org
Number of Residues43 (for A. californica HRBP) nih.gov
Precursor108-amino acid prohormone physiology.org
Key Biological ActivitiesCardioexcitation (increased heart beat frequency and amplitude), enhanced gut motility (induced repetitive contractions of crop and gizzard muscles) physiology.orgnih.gov

Properties

CAS No.

115857-46-0

Molecular Formula

C8H10N2O

Synonyms

histidine rich basic peptide (Aplysia)

Origin of Product

United States

Molecular Biology and Precursor Processing of Histidine Rich Basic Peptide Aplysia

Post-Translational Processing Pathways of ProHRBP

Enzymatic Cleavage at Dibasic Residues

The proteolytic processing of the proHRBP precursor is a crucial step in generating functional peptides. This process primarily involves enzymatic cleavage at specific dibasic residues. nih.govphysiology.org These dibasic sites commonly consist of sequences such as Lys-Arg (KR), Arg-Lys (RK), Lys-Lys (KK), and Arg-Arg (RR). nih.gov

A key class of enzymes responsible for these cleavages are the proprotein convertases (PCs), which belong to the subtilisin family of endoproteases. nih.govuiuc.edu These enzymes recognize and cleave at the carboxyl terminus of basic residues. uiuc.edu Following the initial proteolytic cleavage by protein convertases, carboxypeptidases further refine the nascent neuropeptides by removing the basic residues from their C-termini. uiuc.edu In Aplysia, a notable characteristic of prohormone processing is the high frequency of cleavage at dibasic sites, suggesting a less discriminative processing mechanism compared to mammalian systems. nih.gov Furthermore, analyses of preproHRBP structure indicate that cleavage at dibasic sequences is strongly associated with regions of hydrophilicity within alpha-helical segments of the prohormone. nih.gov

Generation of Mature Histidine-Rich Basic Peptide

The mature HRBP is a 43-residue peptide. nih.govnih.gov Its amino terminal end is blocked due to the cyclization of a glutamine residue, often represented as pyroglutamate (B8496135) (pGlu). physiology.org Chemical characterization and amino acid sequence analysis have confirmed the primary structure of HRBP. nih.gov

Amino Acid Sequence of Histidine-Rich Basic Peptide (HRBP) from Aplysia californica

Residue NumberAmino Acid
1-43

Note: physiology.org

HRBP corresponds to residues 43 through 85 of its larger precursor protein, proHRBP. nih.gov

Co-Production and Characterization of Associated Peptides (e.g., Peptide I, Peptide II) from ProHRBP

The gene encoding HRBP also expresses other associated peptides, specifically Peptide I and Peptide II, highlighting a co-production mechanism from the same proHRBP precursor in Aplysia R3-R14 neurons. nih.govnih.gov This multi-peptide precursor processing is common in neuropeptide systems, maximizing the biological information encoded by a single gene. nih.gov

Co-produced Peptides from ProHRBP

PeptideLength (Residues)Primary StructurePubChem CID
Peptide I 26NH2-Glu-Glu-Val-Phe-Asp-Asp-Thr-Asp-Val-Gly-Asp-Glu-Leu-Thr-Asn-Ala-Leu-Glu-Ser-Val-Leu-Thr-Asp-Phe-Lys-Asp-COOH16132171 nih.gov
Peptide II 11Glu-Ala-Glu-Glu-Pro-Ser-Phe-Met-Thr-Arg-LeuNot Available

Peptide I is a 26-residue peptide whose complete primary structure has been established through amino acid sequence analysis. nih.gov Peptide II, an 11-amino acid peptide with an amidated carboxyl terminal, has also been chemically characterized. nih.govnih.gov Despite its characterization, the precise physiological role of Peptide II remains to be fully elucidated, as it has been shown to be without effect on identified abdominal ganglion neurons, the gastroesophageal artery, or the heart at concentrations up to 10-4 M. nih.gov

Intracellular Biosynthesis and Packaging of HRBP

The intracellular biosynthesis of HRBP and its associated peptides involves a complex pathway typical of neuropeptide production. Following synthesis on ribosomes, the proHRBP undergoes modifications and cleavage events within the cellular machinery. The Aplysia neuroendocrine system has served as an excellent model for studying the post-translational processing and subsequent packaging of neuropeptides and peptide hormones. nih.gov

Role of Dense Core Granules in HRBP Storage and Transport

A critical aspect of HRBP's intracellular fate is its packaging into dense core granules. nih.govphysiology.org These specialized organelles are crucial for the storage, transport, and regulated release of neuropeptides. Within the R3-14 neurons of Aplysia, HRBP and its co-produced peptides are colocalized within these dense core granules. nih.govphysiology.org These granules then facilitate the transport of the peptides throughout the neuronal processes, particularly those innervating the efferent vein of the gill and the auricle, ensuring their delivery to target tissues for physiological action. nih.govphysiology.org The proprotein convertases, essential for the proteolytic processing of prohormones, are predominantly localized within these secretory vesicles, further highlighting the role of dense core granules as sites of both processing and storage for bioactive peptides. uiuc.edu

Cellular and Subcellular Localization of Histidine Rich Basic Peptide Aplysia

Neuronal Distribution within the Aplysia Central Nervous System

The primary site of HRBP synthesis and storage within the central nervous system (CNS) of Aplysia is highly specific to a particular cluster of neurons.

Histidine-rich basic peptide (HRBP) is specifically expressed by neurons R3-R14 located in the abdominal ganglia of Aplysia physiology.orgnih.gov. These neurons are recognized as neuroendocrine cells responsible for producing the HRBP precursor, a 108-amino acid polypeptide physiology.orgnih.gov. The subsequent proteolytic processing of this precursor results in the active 43-residue HRBP nih.gov. The peptide products, including HRBP, are colocalized within dense core granules throughout the processes emanating from the R3-R14 neurons physiology.org.

While the R3-R14 neurons of the abdominal ganglia are the identified source of HRBP physiology.orgnih.gov, specific evidence for the presence of HRBP cell bodies in other central ganglia, such as the pedal, cerebral, pleural, or buccal ganglia, is not extensively documented. Other peptides, such as pedal peptide (Pep), which is synthesized predominantly in the pedal ganglia, and small cardioactive peptides (SCPs), are known to be present and widely distributed in various Aplysia central ganglia jneurosci.orgjneurosci.org. Immunocytochemical studies have broadly examined peptide neurotransmitter distribution across the five major ganglia of the Aplysia CNS nih.gov. However, HRBP's primary neuronal origin remains specific to the R3-R14 cluster in the abdominal ganglion physiology.org.

Peripheral Innervation and Target Tissue Distribution

HRBP, originating from the R3-R14 neurons, is transported to various peripheral tissues where it exerts its physiological actions.

The processes of the R3-R14 neurons extend to innervate the efferent vein of the gill and the auricle (a chamber of the heart) physiology.orgnih.gov. This innervation facilitates the delivery of HRBP, which is transported via axonal mechanisms, to these cardiovascular target tissues physiology.org. Studies on Aplysia neurons have demonstrated rapid axonal transport of newly synthesized proteins and peptides from cell bodies to nerve terminals, supporting the mechanism by which HRBP reaches its peripheral targets nih.govrsc.org.

Beyond its cardioactive effects, HRBP has also been shown to act on tissues of the gut physiology.org. Specifically, HRBP influences the circular muscles of the crop, a section of the digestive tract adjacent to the anterior gizzard physiology.org. It can induce repetitive contractions in these muscles, similar to the action of acetylcholine (B1216132) (ACh) physiology.org. Furthermore, HRBP increases both the contraction amplitude and frequency in the circular muscles of the posterior gizzard, which typically exhibit a high degree of spontaneous activity physiology.org.

Immunocytochemical Mapping of HRBP-like Immunoreactivity

Immunocytochemistry has been a crucial technique for mapping the distribution of neuropeptides in the Aplysia nervous system. The peptide products of the HRBP precursor are colocalized within dense core granules throughout the processes of the R3-R14 neurons physiology.org. This colocalization suggests that immunocytochemical approaches would reveal HRBP-like immunoreactivity primarily in the cell bodies of R3-R14 in the abdominal ganglia and their projecting axons that innervate the efferent vein of the gill, the auricle, and gut tissues physiology.org. While broad immunocytological studies have been conducted on various peptides across the Aplysia CNS and periphery jneurosci.orgnih.gov, the specific mapping of HRBP-like immunoreactivity highlights its concentration in and projections from the R3-R14 neurons, consistent with its identified functional roles in cardiovascular and gut systems physiology.org.

Data Table

The following table summarizes the key localization aspects of Histidine-Rich Basic Peptide (Aplysia):

Localization TypeSpecific LocationDetailsSnippet Index
Central Nervous System Neurons R3-R14, Abdominal GangliaSite of gene expression for HRBP precursor; 108-amino acid precursor processed into 43-residue HRBP; peptide products colocalized in dense core granules. physiology.orgnih.gov
Peripheral Innervation Efferent Vein of the Gill and AuricleInnervated by processes from R3-R14 neurons; HRBP transported via axonal processes to these cardiovascular targets. physiology.orgnih.gov
Target Tissue Distribution Circular Muscles of the Crop (anterior gizzard)HRBP induces repetitive contractions. physiology.org
Target Tissue Distribution Circular Muscles of the Posterior GizzardHRBP increases contraction amplitude and frequency. physiology.org

Subcellular Compartmentalization within Neuronal Processes and Terminals

The subcellular compartmentalization of histidine-rich basic peptide (Aplysia) is critical for understanding its mechanism of action and release. Detailed research findings indicate that HRBP, along with other peptide products derived from its precursor, is consistently colocalized within dense core granules physiology.orgnih.govphysiology.org. These granules serve as the storage and transport vesicles for neuropeptides.

The distribution of HRBP extends throughout the neuronal processes of the R3-14 neurons. These processes are known to innervate specific peripheral targets, including the efferent vein of the gill and the auricle, suggesting a direct physiological role in these structures physiology.orgnih.govphysiology.org. The transport of HRBP from the neuronal cell bodies to these distant release sites in target ganglia and peripheral tissues is facilitated by fast axonal transport nih.govjneurosci.org.

Within neuronal terminals, HRBP exhibits distinct patterns of compartmentalization. Immunocytological studies have revealed that immunoreactive terminals containing HRBP can be found covering the surface of target neurons, such as neuron L5 in the abdominal ganglion jneurosci.org. These terminals can present as uniformly distributed or, in some instances, as clustered formations, indicating potentially diverse innervation patterns and synaptic interactions jneurosci.org. This widespread distribution of HRBP-containing fibers and neuronal cell bodies throughout the Aplysia nervous system underscores its broad involvement in various physiological processes jneurosci.org. The neuroendocrine nature of the R3-14 neurons also suggests that their processes may terminate in vascularized connective tissue sheaths, allowing for diffuse, hormonal actions in the periphery once the peptides cross into the hemolymph pnas.org.

The following table summarizes key findings on the subcellular compartmentalization of HRBP:

Localization FeatureDescription
Neuronal Origin Primarily synthesized in neurons R3-14 of the Aplysia californica abdominal ganglia. physiology.orgnih.govnih.govphysiology.org
Precursor Processing Derived from a 108-amino acid precursor, which is post-translationally processed into HRBP and other peptides. physiology.orgnih.govphysiology.org
Subcellular Storage Colocalized within dense core granules throughout the R3-14 neurons and their processes. physiology.orgnih.govphysiology.org
Axonal Distribution Found in immunoreactive axons within pleural-abdominal connectives, as well as peripheral nerves including the genital, pericardial, and siphon nerves, indicating widespread distribution in the central and peripheral nervous systems. jneurosci.org
Neuronal Processes Present throughout the processes of R3-14 neurons, which innervate structures such as the efferent vein of the gill and the auricle. physiology.orgnih.govphysiology.org
Neuronal Terminals Immunoreactive terminals observed covering the surface of target neurons, with patterns ranging from uniform distribution to distinct clustering, suggesting specific innervation patterns. jneurosci.org
Transport Mechanism Transported from neuronal cell bodies to release sites in target ganglia and peripheral tissues via fast axonal transport. nih.govjneurosci.org

Physiological Functions and Biological Activities of Histidine Rich Basic Peptide Aplysia

Cardioregulatory Actions of HRBP in Aplysia

HRBP functions as a cardioactive neuropeptide, demonstrating dose-dependent excitatory effects on the Aplysia heart wikidata.org. Its influence extends to both the mechanical performance of the heart and its contractile properties.

Modulation of Heart Beat Frequency and Amplitude

In in vitro tension measurements of cannulated Aplysia hearts, HRBP has been observed to increase both the beat frequency and amplitude wikidata.org. This cardioexcitatory action typically exhibits a threshold concentration of 10-7 M wikidata.org.

Differential Contractile Effects on Auricle and Ventricle

HRBP demonstrates distinct contractile effects on different chambers of the Aplysia heart. For the ventricle, HRBP increases the amplitude of contractions in a dose-dependent manner, while the frequency of ventricular contraction remains unaffected wikidata.org. In contrast, for the auricle, HRBP enhances both the amplitude and the frequency of contractions wikidata.org.

The differential effects of HRBP on Aplysia heart chambers are summarized in the table below:

Cardiac ChamberEffect on Contraction AmplitudeEffect on Contraction Frequency
VentricleIncreased (dose-dependent)Unaffected
AuricleEnhancedEnhanced

Positive Tonotropic Effects on Cardiac Muscle

Beyond its modulatory effects on frequency and amplitude, high concentrations of HRBP also exhibit a positive tonotropic effect on the auricle of the Aplysia heart wikidata.org. This indicates an increase in the force of contraction of the cardiac muscle.

Role of HRBP in Aplysia Gut Motility

In addition to its cardiac effects, HRBP has documented actions on the gastrointestinal tract of Aplysia, specifically enhancing gut motility in vitro wikidata.orgalfa-chemistry.comnih.gov.

Induction of Repetitive Contractions in Crop Muscles

Circular muscles of the crop, located adjacent to the anterior gizzard in Aplysia, are characterized by infrequent spontaneous contractions wikidata.org. Both HRBP and Acetylcholine (B1216132) (ACh) have been shown to induce repetitive contractions in this muscle tissue, suggesting a role in stimulating gut activity wikidata.org.

Enhancement of Contraction Amplitude and Frequency in Posterior Gizzard

The circular muscles of the posterior gizzard in Aplysia exhibit a high degree of spontaneous activity when continually perfused wikidata.org. HRBP significantly increases both the amplitude and frequency of these contractions wikidata.org. Similar to its effect on crop muscles, Acetylcholine also enhances contractility in the posterior gizzard wikidata.org. Conversely, Phe-Met-Arg-Phe-amide (FMRFamide) has been observed to inhibit the contractility of this tissue wikidata.org.

Comparative Analysis with Other Modulators of Gut Activity

The modulatory effects of HRBP on gut activity can be comparatively analyzed with other known neurochemical modulators in Aplysia. Acetylcholine (ACh), a classical neurotransmitter, mimics several of HRBP's actions on the gut; both HRBP and ACh induce repetitive contractions in the circular muscles of the crop and increase contraction amplitude and frequency in the posterior gizzard nih.govnih.gov. In contrast, Phe-Met-Arg-Phe-amide (FMRFamide), another prominent neuropeptide in molluscs, has an inhibitory effect on the contractility of the posterior gizzard muscles nih.govnih.gov.

Another important class of modulatory neuropeptides in Aplysia gut regulation are the Small Cardioactive Peptides (SCPs), specifically SCPA and SCPB. These peptides are synthesized in buccal ganglia neurons (e.g., B1 and B2) which extensively innervate the gut. Low-frequency tonic stimulation of neuron B1, for example, leads to an increase in peristaltic contractions in distal gut portions, an effect that can be reproduced by superfusion with very low concentrations of SCPs nih.govresearchgate.net. This highlights a complex interplay of various peptides and classical neurotransmitters in coordinating the intricate movements of the Aplysia digestive system.

Putative Neurotransmitter and Neuromodulatory Roles of HRBP

HRBP is unequivocally classified as a neuropeptide, a type of signaling molecule that can function as a neurotransmitter, neuromodulator, or hormone within the central nervous system (CNS) nih.govmims.com. The neurons R3-14, which produce HRBP, are identified as neuroendocrine cells nih.govnih.govresearchgate.netjneurosci.orgjneurosci.org. This designation implies that HRBP is not only released locally at synapses but may also be secreted into the hemolymph to exert more widespread, hormonal effects on distant target tissues.

Evidence Supporting HRBP as a Transmitter-like Peptide

Several lines of evidence support the role of HRBP as a transmitter-like peptide in Aplysia. The gene encoding the 108-amino acid HRBP precursor is specifically expressed in neurons R3-14 of the abdominal ganglia nih.govnih.govphysiology.org. Following its synthesis, the precursor undergoes sophisticated post-translational processing to yield mature HRBP nih.govnih.govnih.gov. Crucially, the peptide products, including HRBP, are found colocalized within dense core granules throughout the processes of R3-14 neurons nih.govphysiology.org. The presence of HRBP in dense core granules, which are typically associated with regulated release mechanisms, is consistent with its role as a chemical messenger. Furthermore, the purification and characterization of both HRBP and its prohormone (proHRBP) from Aplysia neural tissue further solidify its identity as an endogenously produced signaling molecule nih.govresearchgate.net. The observation that the pro-HRBP sequence predicted from cDNA analysis is indeed synthesized in R3-R14 neurons provides genetic and biochemical validation for its existence and production pathway nih.gov. Peptides, including HRBP, can be released as cotransmitters, influencing synaptic efficacy and neuronal excitability physiology.org.

Integration within Specific Aplysia Neural Circuits

The integration of HRBP within specific Aplysia neural circuits is inferred from the axonal projections and target tissues of its producing neurons, R3-14. These neurons innervate key peripheral structures involved in cardiovascular and respiratory regulation, such as the efferent vein of the gill and the auricle of the heart nih.govphysiology.org. The widespread distribution of R3-14 terminals, innervating various vascular tissues, suggests that these neurons and their secreted peptides, including HRBP, are involved in regulating both general and local aspects of circulatory physiology jneurosci.orgjneurosci.org.

The anatomical arrangement of R3-14 neurons points to a dual mode of action for HRBP. Their processes terminate in the vascularized connective tissue sheath surrounding the abdominal ganglion, indicating a potential for both local action on central neurons and diffuse, hormonal release into the hemolymph for systemic effects mims.com. Additionally, plexuses of R3-14 varicosities located at the distal end of the heart and in the branchial ganglion area suggest that peptides might be released into the pericardial fluid, which then circulates to organs like the kidney, further highlighting a neurohemal role jneurosci.org. Moreover, it has been proposed that HRBP may function in a transmitter-like capacity by working in conjunction with other substances, such as the free amino acid glycine (B1666218), to modulate smooth muscle contraction in specific target areas jneurosci.org. These findings underscore HRBP's multifaceted involvement in the neurobiology of Aplysia, acting as a crucial mediator in diverse physiological control systems.

Molecular Mechanisms of Histidine Rich Basic Peptide Aplysia Action

Identification and Characterization of HRBP Receptors (Hypothesized or Identified)

Despite the established physiological actions of Histidine-Rich Basic Peptide (HRBP) on the Aplysia heart and gut musculature, the specific receptor(s) through which HRBP mediates these effects have not been explicitly identified or characterized in the provided scientific literature. While neuropeptides are known to exert their functions by binding to specific receptors, often G-protein coupled receptors (GPCRs) that subsequently initiate intracellular signaling cascades researchgate.net, direct evidence detailing the molecular identity, structure, or binding characteristics of an HRBP receptor is not currently available in the reviewed research.

Intracellular Signaling Cascades Triggered by HRBP Binding

Detailed information regarding the precise intracellular signaling cascades that are directly activated by the binding of Histidine-Rich Basic Peptide (HRBP) in Aplysia is not extensively described in the provided research. While studies on Aplysia neurobiology commonly elucidate various signaling pathways involved in general neuronal function and synaptic plasticity, these are primarily discussed in the context of other well-studied neurotransmitters and neuromodulators, such as serotonin (B10506) (5-HT) wikipedia.orgnih.govnih.govnih.govscholaris.ca.

Involvement of Second Messenger Systems (e.g., cAMP, Ca2+)

Second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+), are recognized as fundamental components of signal transduction in Aplysia neurons, playing critical roles in mediating responses to various neuroactive substances and contributing to phenomena like synaptic plasticity wikipedia.orgnih.govnih.gov. However, the provided research does not explicitly demonstrate the direct involvement of cAMP or Ca2+ as second messengers in the specific signaling pathway initiated by HRBP binding.

Modulation of Neuronal Excitability and Ion Channel Activity

Histidine-Rich Basic Peptide (HRBP)'s classification as a "myoactive" peptide that excites the Aplysia heart and enhances gut motility clearly indicates its capacity to modulate the excitability of these target muscle tissues citeab.comnih.govpreprints.orgguidetopharmacology.org. The observed increases in heart rate and contractile force, along with the induction of rhythmic contractions in gut muscles, imply a direct influence on the electrical properties of the involved cells, likely through the modulation of ion channel activity. However, the specific ion channels that are directly targeted and modulated by HRBP, and the precise biophysical mechanisms through which HRBP alters neuronal or muscular excitability, are not explicitly identified or characterized within the scope of the provided research. In contrast, other neuropeptides in Aplysia, such as serotonin, are known to modulate specific ion channels like the S-type K+ channels, thereby influencing neuronal excitability and contributing to processes such as behavioral sensitization nih.gov.

Methodological Approaches in Histidine Rich Basic Peptide Aplysia Research

Biochemical Purification and Characterization Techniques

The initial identification and characterization of HRBP from Aplysia typically involve a multi-step biochemical purification process, followed by detailed structural analyses. These techniques are crucial for obtaining a pure sample of the peptide and elucidating its molecular properties.

Gel Filtration Chromatography

Gel filtration chromatography (also known as size-exclusion chromatography) is employed as an early purification step for HRBP from Aplysia neural tissue extracts nih.govrsc.org. This technique separates molecules based on their size, with larger molecules eluting first. For instance, a 4.9-kDa peptide, later identified as HRBP, was purified from R3-14 neurons of Aplysia using gel filtration and reversed-phase high-pressure liquid chromatography (rpHPLC) nih.gov. In a broader context of histidine-rich proteins, gel filtration can also provide a preliminary size estimation and aid in the removal of undesirable aggregates.

Reversed-Phase High-Performance Liquid Chromatography (rpHPLC)

Following initial separation by gel filtration, rpHPLC is commonly used as a subsequent, high-resolution purification step for HRBP nih.govrsc.orgnih.gov. This method separates peptides based on their hydrophobicity, often employing acetonitrile (B52724) gradients in the presence of acidic modifiers such as trifluoroacetic acid (TFA). HRBP, along with peptide I and its prohormone (proHRBP), has been purified from acid extracts of Aplysia californica neural tissue through sequential gel filtration and rpHPLC nih.govrsc.org. Similarly, HRBP and proHRBP have been purified from A. brasiliana abdominal ganglion extracts using rpHPLC, highlighting its utility across Aplysia species.

Amino Acid Compositional and Sequence Analysis

Once purified, the precise amino acid composition and sequence of HRBP are determined to establish its primary structure. Amino acid sequence analysis, often performed through Edman degradation or similar methods, was instrumental in demonstrating that Aplysia californica HRBP is a 43-residue peptide. Its specific sequence was identified as: 1] rsc.org.arg-phe-leu-ile-arg-asn-arg-tyr-arg-tyr-gly-gly-gly-his-leu-ser-asp-ala-cooh[

Compositional and sequence analyses have also been applied to characterize HRBP and its prohormone from A. brasiliana, revealing minor sequence differences compared to the A. californica counterpart.

Table 1: Primary Structure of Histidine-Rich Basic Peptide (HRBP) from Aplysia californica

FeatureDescription
Organism Aplysia californica
Length 43 residues nih.govrsc.org
Sequence 1] rsc.orgarg-phe-leu-ile-arg-asn-arg-tyr-arg-tyr-gly-gly-gly-his-leu-ser-asp-ala-cooh[
Molecular Weight Approximately 4.9 kDa nih.gov
Source Neurons R3-14 neurons of the abdominal ganglia nih.govrsc.orgnih.gov

Mass Spectrometry for Peptide Identification and Precursor Processing Analysis

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a powerful tool for identifying peptides and analyzing their processing from larger precursor proteins. This technique allows for the profiling of peptide contents from single cells, providing a "snapshot" of intermediate prohormone products and final bioactive peptides.

For HRBP, mass spectrometric analysis has been used to confirm predicted sequences and the proteolytic cleavage of its prohormone. The pro-HRBP sequence, initially predicted by nucleotide sequence analysis of a cDNA clone, was subsequently confirmed by amino acid sequence analysis nih.govrsc.org. MS studies on Aplysia neuropeptides have confirmed cleavage at dibasic consensus sites and even some monobasic sites with high predicted probability. These analyses contribute significantly to understanding the complex post-translational modifications and processing pathways of neuropeptides like HRBP.

Molecular Biology Techniques for Gene and mRNA Analysis

Molecular biology techniques are essential for investigating the genetic basis of HRBP production, including the gene that encodes its precursor and the mRNA transcripts involved in its synthesis.

cDNA Cloning and Sequencing

cDNA cloning and sequencing are pivotal techniques used to isolate and characterize the gene encoding the neuropeptide precursor for HRBP. Research has demonstrated that neurons R3-14 of Aplysia abdominal ganglia specifically express a gene responsible for a 108-amino acid neuropeptide precursor from which HRBP is derived through post-translational processing nih.gov.

Nucleotide sequence analysis of cDNA clones has been used to predict the complete pro-HRBP sequence nih.govrsc.org. This predicted sequence was later validated by direct amino acid sequencing of the purified peptide nih.govrsc.org. The organization of the HRBP precursor, identified through cDNA cloning and sequencing, has been noted to resemble other neuropeptide precursors found in molluscs. This molecular approach provides critical insights into the biosynthesis of HRBP and its structural relationship within the broader family of Aplysia neuropeptides.

Northern Blot Analysis for mRNA Expression Profiling

Northern blot analysis is a molecular technique utilized to detect and quantify specific messenger RNA (mRNA) transcripts within a complex RNA sample, providing insights into gene expression profiles across different tissues or developmental stages. In the context of Aplysia neuropeptides, this method is instrumental for mapping the distribution of precursor mRNA, which serves as a blueprint for peptide synthesis.

For instance, while not specifically for HRBP in the provided search results, Northern blot has been employed to analyze the expression of other neuropeptide precursor mRNAs in Aplysia central ganglia. Studies have used Northern blot to determine the distribution of Aplysia Mytilus Inhibitory Peptide (AMRP) coding sequence mRNA across various central nervous system (CNS) ganglia, including buccal, cerebral, pleural, pedal, and abdominal ganglia jneurosci.org. Similarly, the expression of FMRFamide and FRFamide precursor mRNAs has been mapped using Northern blot, revealing their differential expression levels across these ganglia researchgate.net. To ensure accurate quantitative comparisons, the equal loading of total RNA in each lane is typically confirmed by visualizing ribosomal RNA (e.g., the 18S band) through methylene (B1212753) blue staining jneurosci.orgresearchgate.net. This methodology allows researchers to identify which ganglia or tissues are actively transcribing the gene for the HRBP precursor, thereby indicating potential sites of HRBP synthesis.

In Situ Hybridization for Cellular Localization of mRNA

In situ hybridization (ISH) is a powerful technique that allows for the precise visualization of specific mRNA molecules within intact cells and tissues, providing detailed information about the cellular and subcellular localization of gene expression jneurosci.orgyoutube.com. This approach offers a finer resolution than Northern blot analysis, enabling the identification of individual neurons or cell types that synthesize HRBP.

In Aplysia research, ISH has been successfully applied to pinpoint the cellular sources of various neuropeptide mRNAs. For example, ISH was used to determine the exact distribution of AMRP precursor mRNA, revealing positive neurons in the pleural and abdominal ganglia, with lower densities in the cerebral, buccal, and pedal ganglia. Furthermore, AMRP mRNA was detected in specific peripheral tissues such as the crop and filtering chamber jneurosci.orgnih.gov. Another application involved localizing Aplysia neuropeptide Y (apNPY) mRNA in the cerebral ganglion, demonstrating a similar pattern of neuronal staining to that observed with immunocytochemistry for the peptide itself researchgate.net. Similarly, ISH has been used to map the distribution of FRFamide and FMRFamide precursor mRNAs within neurons of the buccal ganglion researchgate.net. By using specific complementary probes, ISH can identify the exact neurons within Aplysia ganglia that are responsible for transcribing the HRBP precursor gene, thereby providing crucial anatomical context for its function.

Immunological Methodologies for Peptide Localization

Immunological methodologies, particularly immunocytochemistry, are essential for directly visualizing the presence and distribution of peptide products, such as HRBP, within Aplysia tissues. These techniques rely on the specificity of antibodies to bind to their target peptides, allowing for their detection using various labeling strategies.

Immunocytochemistry in Aplysia Ganglia Whole Mounts

Immunocytochemistry on whole mounts of Aplysia ganglia is a particularly effective approach for localizing neuropeptides due to the animal's relatively simple nervous system and large, identifiable neurons jneurosci.org. This procedure facilitates the identification of specific neurons containing immunoreactive peptide, as well as the presence of immunoreactive varicosities or terminals on cell bodies and within neuropil jneurosci.org.

The general protocol for immunocytochemistry on Aplysia whole mounts involves dissecting and pinning out ganglia and peripheral tissues in a low Ca2+, high Mg2+ artificial seawater solution, followed by fixation (e.g., with 4% paraformaldehyde in phosphate (B84403) buffer) nih.gov. After fixation, tissues are washed and incubated with primary antisera, followed by secondary antibodies conjugated with fluorescent dyes nih.govjneurosci.org.

Immunocytochemistry has been widely used to map the distribution of various peptides in Aplysia. For instance, it revealed widespread distribution of Cerebral Peptide 2 (CP2) immunoreactivity in the CNS and peripheral tissues, with most CP2-immunoreactive neurons located in the cerebral ganglia nih.gov. Similarly, Small Cardioactive Peptides (SCPs) were localized to three groups of neurons in the buccal ganglia and observed in all other central ganglia jneurosci.org. Histidine-rich basic peptide (HRBP) is known to be expressed in neurons R3-14, which are located in the abdominal ganglia nih.gov. Immunocytochemistry would allow for the direct visualization of HRBP within these and potentially other neurons, as well as in their axonal projections and release sites, such as the processes innervating the efferent vein of the gill and the auricle nih.gov.

Development and Application of Specific Antisera

The success of immunocytochemical localization hinges upon the development and application of highly specific antisera against the target peptide. Antisera are typically raised in animals (e.g., rabbits) against a purified form of the peptide or a synthetic fragment conjugated to a carrier protein to enhance immunogenicity.

For neuropeptides in Aplysia, including HRBP, the process involves purifying the native peptide or its prohormone for chemical characterization, including amino acid compositional and sequence analyses nih.govnih.gov. For example, Aplysia californica HRBP was purified from neural tissue extracts, and its 43-residue sequence was determined, along with that of its 85-residue prohormone (proHRBP) nih.gov. This detailed structural information is crucial for synthesizing peptide fragments that can be used to generate antibodies. The specificity of the resulting antisera is paramount and is typically validated through various biochemical and genetic methods, such as mass spectrometry and genetic sequencing, as demonstrated for other Aplysia peptides like FMRFamide researchgate.net. The development of specific antisera enables researchers to precisely identify and visualize the endogenous HRBP within Aplysia neurons and their projections, providing direct evidence of its distribution.

Physiological and Electrophysiological Assay Systems

To understand the functional roles of HRBP, researchers employ physiological and electrophysiological assay systems. Aplysia, with its large, identifiable neurons and well-characterized neural circuits, serves as an excellent model for such investigations researchgate.net. These assays allow for the measurement of HRBP's effects on target organs and neuronal activity.

In Vitro Tension Measurements of Isolated Aplysia Organs (Heart, Gut)

In vitro tension measurements are a direct and fundamental physiological assay used to assess the contractile effects of neuropeptides on isolated Aplysia organs. This approach has been extensively used to characterize the modulatory actions of HRBP on the Aplysia heart and gut.

Studies have shown that HRBP exerts dose-dependent cardioexcitatory actions on cannulated Aplysia hearts nih.gov. It significantly increases both the beat frequency and amplitude of heart contractions, with a reported threshold concentration of 10-7 M nih.gov. Specifically, HRBP enhances the amplitude of ventricular contractions in a dose-dependent manner, while the frequency of ventricular contraction remains unaffected nih.gov. In contrast, both the amplitude and frequency of auricular contractions are demonstrably enhanced by HRBP nih.gov. High concentrations of HRBP also induce a positive tonotropic effect on the auricle, increasing its basal tension nih.gov.

HRBP's influence extends to the digestive system. In vitro assays on Aplysia gut tissue demonstrate that HRBP induces repetitive contractions in the circular muscles of the crop, particularly those adjacent to the anterior gizzard, exhibiting an effect similar to that of acetylcholine (B1216132) (ACh) nih.gov. Furthermore, HRBP increases both the contraction amplitude and frequency in the highly spontaneous circular muscles of the posterior gizzard nih.gov. Interestingly, studies comparing HRBP from different Aplysia species, such as Aplysia brasiliana and Aplysia californica, have shown that despite minor sequence differences, the peptides are approximately equipotent in inducing contractions of the A. californica crop muscle in vitro, suggesting conservation of biological activity nih.gov.

The data on HRBP's cardioactive and gut-modulating effects can be summarized as follows:

Table 1: Effects of Histidine-Rich Basic Peptide (HRBP) on Aplysia Organs In Vitro

Organ/TissueEffect of HRBPThreshold/ObservationSource
Cannulated Aplysia Heart (General)Cardioexcitatory action, increased beat frequency and amplitudeDose-dependent, threshold 10-7 M nih.gov
Aplysia VentricleIncreased contraction amplitudeDose-dependent; frequency unaffected nih.gov
Aplysia AuricleEnhanced contraction amplitude and frequency; positive tonotropic effectHigh concentrations for tonotropic effect nih.gov
Circular muscles of Aplysia CropInduced repetitive contractionsSimilar to Acetylcholine (ACh) nih.gov
Circular muscles of Aplysia Posterior GizzardIncreased contraction amplitude and frequencyAlso affected by ACh, inhibited by FMRFamide nih.gov

Intracellular Recording and Pharmacological Studies on Identified Neurons

The investigation into the actions of histidine-rich basic peptide (HRBP) in Aplysia has largely leveraged sophisticated electrophysiological and pharmacological techniques on identified neurons and target tissues.

Identification and Origin of Histidine-Rich Basic Peptide (HRBP) Histidine-rich basic peptide (HRBP) was identified as a 4.9-kilodalton (kDa) neuropeptide originating from neurons R3-R14 within the abdominal ganglia of Aplysia rsc.org. These neurons are recognized as neuroendocrine cells that express a gene encoding HRBP, alongside other peptides. The primary structure of HRBP reflects its histidine-rich composition rsc.org.

Methodological Framework for Electrophysiological and Pharmacological Studies Research involving Aplysia neuropeptides, including HRBP, typically employs a standardized methodological framework for intracellular recording and pharmacological studies. This involves the careful dissection and desheathing of relevant ganglia, such as the cerebral, buccal, pedal, and abdominal ganglia, to expose the neurons of interest. The isolated ganglia are then transferred to a recording chamber containing artificial seawater (ASW). Continuous perfusion of the ASW at controlled flow rates (e.g., 0.3 mL/min) and maintenance of a specific temperature range (e.g., 14–17°C) are critical for preserving neuronal viability and activity.

Intracellular recordings are performed using fine glass microelectrodes filled with a recording solution, typically potassium acetate (B1210297) and potassium chloride, and beveled to achieve appropriate resistance (e.g., 8–15 MΩ). This allows for precise measurement of membrane potential changes and neuronal firing patterns in response to various stimuli or pharmacological agents. For pharmacological investigations, peptides like HRBP are dissolved in ASW immediately before application to the preparation. Their effects are then monitored on neuronal activity or, in the case of HRBP, on the contractile properties of target muscles in vitro rsc.org.

Detailed Research Findings: Actions of Histidine-Rich Basic Peptide

Pharmacological studies have revealed that HRBP exerts significant effects on both cardiovascular and gut musculature in Aplysia, demonstrating its role as a cardioactive and gut-motility modulating neuropeptide rsc.org.

Cardioexcitatory Actions:

In vitro tension measurements of cannulated Aplysia hearts demonstrated that HRBP exhibits dose-dependent cardioexcitatory actions rsc.org.

The peptide was found to increase both the beat frequency and amplitude of the heart, with a threshold concentration of 10-7 M rsc.org.

Specifically, HRBP increased the amplitude of ventricular contractions in a dose-dependent manner, while the frequency of ventricular contraction remained unaffected rsc.org.

In contrast, both the amplitude and frequency of auricular contractions were enhanced by HRBP rsc.org. High concentrations of HRBP also exerted a positive tonotropic (increased muscle tone) effect on the auricle rsc.org.

Gut Motility Modulation:

HRBP has also been shown to influence gut tissue rsc.org.

Circular muscles of the crop adjacent to the anterior gizzard, which typically show infrequent spontaneous contractions, were induced to exhibit repetitive contractions by both HRBP and acetylcholine (ACh) rsc.org.

For the circular muscles of the posterior gizzard, which possess a high degree of spontaneous activity, HRBP and ACh increased both contraction amplitude and frequency rsc.org. In contrast, the neuropeptide Phe-Met-Arg-Phe-amide (FMRFamide) was observed to inhibit the contractility of these muscles rsc.org.

Table 1: Summary of Histidine-Rich Basic Peptide (HRBP) Effects on Aplysia Tissues

TissueHRBP EffectComparison/Note
Heart
Beat FrequencyIncreased (overall) rsc.orgThreshold: 10-7 M rsc.org
Beat AmplitudeIncreased (overall) rsc.orgThreshold: 10-7 M rsc.org
Ventricular ContractionsAmplitude increased (dose-dependent); Frequency unaffected rsc.org
Auricular ContractionsAmplitude enhanced; Frequency enhanced; Positive tonotropic effect at high concentrations rsc.org
Gut
Crop (anterior gizzard)Induced repetitive contractions rsc.orgSimilar effect to Acetylcholine (ACh) rsc.org
Posterior GizzardIncreased contraction amplitude and frequency (on spontaneously active muscles) rsc.orgSimilar effect to Acetylcholine (ACh); Contractility inhibited by Phe-Met-Arg-Phe-amide (FMRFamide) rsc.org

Comparative and Evolutionary Perspectives of Histidine Rich Basic Peptides

Identification and Characterization of HRBP Orthologs and Homologs in Other Molluscan Species

The histidine-rich basic peptide (HRBP) is a 43-residue neuropeptide identified in the R3-R14 neurons of the marine mollusc Aplysia californica. Its amino acid sequence has been determined as: 1] This peptide is myoactive, demonstrating the ability to excite the Aplysia heart and enhance gut motility in vitro. nih.govnih.gov HRBP is synthesized from a larger 108-amino acid precursor protein (proHRBP) that also gives rise to other peptides, including Peptide I and Peptide II, through proteolytic processing. nih.govnih.govarg-phe-leu-ile-arg-asn-arg-tyr-arg-tyr-gly-gly-gly-his-leu-ser-asp-ala-cooh.[

Comparative studies have revealed the presence of HRBP in other Aplysia species, such as Aplysia brasiliana. While the A. brasiliana HRBP is also a 43-residue peptide and corresponds to residues 43-85 of its prohormone, it exhibits slight sequence variations from A. californica HRBP, differing at five of the 43 residues. nih.gov Despite these differences, the two peptides are approximately equipotent in inducing contractions of A. californica crop muscle in vitro, suggesting that the substituted residues may not be critical for their biological activity. nih.gov

While direct orthologs explicitly named "histidine-rich basic peptide" are not extensively documented across a wide range of molluscan species in the available literature, the broader family of neuropeptides demonstrates significant conservation throughout the Mollusca. Mollusks possess a diverse toolkit of neuropeptides and peptide hormones involved in various signaling processes. nih.gov For instance, the egg-laying hormone (ELH) family, which triggers complex egg-laying behaviors, is a DH44 homolog restricted to gastropods and has been found in A. californica, Lymnaea stagnalis (as caudodorsal cell hormone, CDCH), and Aplysia parvula. nih.govresearchgate.net Other widely recognized and functionally conserved peptide families in mollusks include FMRFamide-related peptides (FaLPs) and Small Cardioactive Peptides (SCPs), both of which are present in Aplysia and Lymnaea stagnalis and are known for their roles in heart modulation and gut motility. rsc.orguniprot.org This broad conservation of neuropeptide families, along with similar functional roles, indicates an evolutionary lineage for peptide-mediated physiological regulation across molluscan species.

Data Table: Primary Structure of Histidine-Rich Basic Peptide (HRBP) from Aplysia californica

FeatureDescription
7.2. Conservation of Neuropeptide Processing and Functional Motifs Across Invertebrates

Neuropeptides, including HRBP, are initially synthesized as larger precursor proteins (preproproteins) and subsequently undergo extensive post-translational modifications to yield their bioactive forms. mdpi.com This multi-step processing is a highly conserved feature of neuropeptide biosynthesis across diverse invertebrate taxa. mdpi.com

In Aplysia, the proHRBP (the precursor to HRBP) is a 108-amino acid polypeptide. nih.gov It undergoes proteolytic cleavage of a signal sequence and at two internal dibasic residues to produce the three main peptides: HRBP, Peptide I, and Peptide II. nih.govnih.gov This cleavage at basic amino acid sequences (e.g., Lys-Arg, Arg-Arg, or single Arg residues) is a common and critical processing step for many neuropeptide precursors in Aplysia and other invertebrates. For instance, the egg-laying hormone (ELH) precursor in Aplysia californica bag cells is cleaved at seven out of eight dibasic residues and at least one single arginine residue to generate multiple peptides ranging from 5 to 60 amino acids. nih.gov The processing activities in Aplysia bag cell homogenates show a pH optimum of 5.5-6.5 and are characteristic of thiol proteases. nih.gov Hydrophilicity and hydrophobicity profiles of preproHRBP, combined with predictive secondary structural analysis, indicate that cleavage at dibasic sequences is strongly associated with peaks of hydrophilicity within alpha-helical regions of the preprohormone. nih.gov

Another prevalent and functionally critical post-translational modification is C-terminal amidation. Many neuropeptides require this conversion of a C-terminal glycine (B1666218) residue into an α-amide for their biological activity. This process is catalyzed by two sequential enzymatic activities: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). In many metazoans, including Aplysia californica, these two activities are contained within a single, bifunctional polypeptide known as peptidylglycine α-amidating monooxygenase (PAM). The high degree of conservation of key functional motifs within these amidating enzymes, such as the copper-binding type II ascorbate-dependent monooxygenase signatures (HHMX2FXC and HXFX4HTHX2G), highlights their evolutionary significance in neuropeptide activation.

FMRFamide-related peptides (FaLPs): Characterized by a conserved C-terminal RPRFamide motif.

Neuropeptide F (NPF) / Neuropeptide Y (NPY) family: Features a conserved NPY/NPF sequence motif.

Tachykinin-related peptides (TRPs): Defined by a conserved C-terminal pentapeptide motif, FX1GX2Ramide.

Leucokinins (LKs): Distinguished by the highly conserved C-terminal pentapeptide motif, FXSWGamide.

Evolutionary Implications for Cardioregulatory and Visceral Modulatory Peptides

The functional characterization of HRBP in Aplysia, demonstrating its cardioexcitatory and gut motility-enhancing effects, provides a valuable lens through which to view the evolutionary development of neuropeptidergic control over fundamental physiological processes. nih.govnih.gov Neuropeptides are ubiquitous signaling molecules that play critical roles in nervous system function, mediating neuroendocrine signaling and extrasynaptic communication across diverse animal phyla. mdpi.com

The study of invertebrate models, such as Aplysia californica, has been instrumental in elucidating the functional roles of neuropeptides due to their simplified neural circuits and experimentally advantageous systems. These models have consistently revealed that numerous neuropeptide families and their associated receptors are deeply conserved across bilaterian animals, indicating an early evolutionary origin for these peptidergic systems. The functional conservation is often striking, with invertebrate neuropeptides regulating analogous physiological functions to their vertebrate homologs, such as feeding, sleep, arousal, reproduction, and various organ system modulations.

In the context of cardioregulation and visceral modulation, the peptidergic systems in mollusks, including Aplysia, demonstrate clear evolutionary significance. The Aplysia heart, like those of other mollusks (e.g., Helix, Lymnaea), is modulated by both excitatory and inhibitory signals originating from specific neurons, many of which are peptidergic. Histamine-rich basic peptide, alongside other neuropeptides such as Small Cardioactive Peptides (SCPs) and FMRFamide-related peptides (FaLPs), contributes to the complex control of cardiac activity and gut movements. rsc.orguniprot.org For example, SCPs are potent modulatory neuropeptides in Aplysia buccal ganglia neurons that regulate gut motility, increasing peristaltic contractions. rsc.org FMRFamide-like peptides have also been shown to exert cardioregulatory effects in various arthropods, sometimes exhibiting stimulatory, inhibitory, or biphasic responses.

The ability of neuropeptides to elicit persistent and often complex modulatory effects means they can fundamentally change the state of neuronal networks and significantly influence behavioral output. rsc.org This persistent modulation, distinct from the fast, transient actions of classical neurotransmitters, represents a conserved functional motif that has likely been crucial for the evolution of flexible and adaptable physiological control systems throughout the animal kingdom. The study of HRBP within Aplysia thus contributes to a broader understanding of how these ancient peptidergic signaling pathways have been conserved and diversified to regulate essential life processes in various invertebrate and, by extension, vertebrate lineages.

Future Directions in Histidine Rich Basic Peptide Aplysia Research

Definitive Identification and Functional Characterization of HRBP Receptors

Despite compelling evidence of HRBP's potent myoactive effects on the Aplysia heart and gut in vitro, with a demonstrated cardioexcitatory threshold of 10^-7 M physiology.org, the specific receptors mediating these actions remain definitively unidentified. A crucial future direction involves the comprehensive identification and functional characterization of these cognate receptors.

Research efforts should employ advanced molecular biology and biochemical techniques to achieve this. Strategies could include:

Ligand-binding assays: Utilizing labeled HRBP to identify specific binding sites on Aplysia tissues (e.g., heart, gut) and neuronal membranes.

Affinity purification and mass spectrometry: Employing HRBP as an affinity ligand to purify receptor proteins from tissue extracts, followed by mass spectrometry for protein identification.

Expression cloning: Screening cDNA libraries from R3-R14 neuron-innervated tissues in heterologous expression systems to identify cDNAs that confer HRBP responsiveness.

Bioinformatic approaches: Searching Aplysia genomic and transcriptomic databases for potential G-protein coupled receptors (GPCRs) or ion channel family members that share homology with known neuropeptide receptors, followed by functional validation.

Once candidate receptors are identified, their functional characterization will be paramount. This would entail:

Pharmacological profiling: Determining the binding affinity, specificity, and pharmacological properties (e.g., agonism, antagonism) of HRBP and its analogs to the identified receptor.

Cellular localization: Mapping the precise distribution of the receptor in Aplysia tissues and neuronal circuits using immunohistochemistry or in situ hybridization, which will provide insights into HRBP's physiological targets.

Signal transduction coupling: Investigating the downstream signaling pathways activated upon HRBP-receptor binding, linking receptor activation to observed physiological effects.

Comprehensive Elucidation of Downstream Intracellular Signaling Pathways

The observed myoactive responses to HRBP, including increased heart beat frequency and amplitude and enhanced gut motility physiology.org, strongly imply the activation of specific intracellular signaling cascades. However, the comprehensive elucidation of these downstream pathways is largely unexplored.

Future research should aim to dissect the intricate molecular events following HRBP-receptor interaction. This could involve:

Second messenger analysis: Quantifying changes in classical second messengers such as cyclic AMP (cAMP), intracellular calcium (Ca2+), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG) upon HRBP application to target cells or tissues.

Protein phosphorylation profiling: Identifying key kinases (e.g., Protein Kinase A (PKA), Protein Kinase C (PKC), Protein Kinase G (PKG), or receptor tyrosine kinases (RTKs) as seen with serotonin (B10506) signaling in Aplysia nih.gov) and phosphatases activated or inhibited by HRBP, and mapping their phosphorylation targets using phosphoproteomics.

Ion channel modulation: Investigating direct or indirect modulation of ion channels (e.g., K+ channels, Ca2+ channels) that contribute to changes in excitability or contractility.

Gene expression analysis: Examining long-term effects of HRBP on gene expression profiles in target cells using RNA sequencing or quantitative PCR to identify genes involved in HRBP-mediated plasticity or physiological adaptation.

Pharmacological inhibitors, dominant-negative constructs, and targeted genetic manipulations (e.g., CRISPR/Cas9 in Aplysia if feasible) will be instrumental in dissecting the hierarchy and interplay of these signaling components.

Investigation of In Vivo Behavioral Roles of HRBP in Aplysia Physiology

Current understanding of HRBP's function primarily stems from in vitro studies demonstrating its effects on isolated heart and gut preparations nih.govphysiology.org. A critical next step is to translate these findings into an in vivo context to understand the peptide's comprehensive roles in the integrated physiology and behavior of Aplysia.

Future investigations should focus on:

Behavioral assays: Designing and conducting in vivo experiments to assess the impact of exogenous HRBP administration or targeted manipulation of HRBP-producing neurons (R3-R14) on observable behaviors. This could include:

Feeding behavior: Given its effect on gut motility, HRBP's involvement in the initiation, maintenance, or modulation of feeding cycles, including radula movements, should be explored.

Cardiovascular regulation: Monitoring heart rate and cardiac output in vivo under different physiological conditions to confirm its cardioexcitatory role in the intact animal.

Locomotion and withdrawal reflexes: While not directly indicated, neuropeptides often have pleiotropic effects, and Aplysia's well-characterized defensive withdrawal reflexes and locomotion present avenues for exploration nih.gov.

Electrophysiological recordings: Performing in vivo or semi-in vivo electrophysiological recordings from HRBP-producing neurons and their target organs to correlate HRBP release with specific behavioral states or physiological rhythms.

Genetic manipulation: Developing Aplysia models with targeted knockdown or overexpression of HRBP to observe resulting changes in baseline physiology and behavioral responses. This would provide direct evidence of HRBP's necessity and sufficiency for specific in vivo functions.

Analysis of Co-Release and Synergistic/Antagonistic Interactions with Other Neurotransmitters

HRBP is known to be processed from a precursor along with peptides I and II in neurons R3-R14, suggesting potential co-release nih.govphysiology.org. Furthermore, HRBP exhibits similar effects to acetylcholine (B1216132) (ACh) on gut muscle contraction, while FMRFamide has an inhibitory effect on the same tissue physiology.org. This indicates complex interactions with other signaling molecules, a common theme in neurotransmission where neurons often co-release multiple transmitters nih.govbiorxiv.orgelifesciences.org.

Future research should rigorously analyze:

Co-localization and co-release studies: Employing immunocytochemistry and advanced imaging techniques to definitively establish the co-localization of HRBP with other known Aplysia neurotransmitters (e.g., ACh, serotonin, small cardioactive peptides (SCPs), FMRFamide) within R3-R14 neurons and their terminals. Biochemical assays of released substances from activated neurons could confirm co-release.

Synergistic and antagonistic interactions: Systematically investigating the combined effects of HRBP with other co-released or co-expressed neuromodulators on target tissues. This would involve dose-response experiments for combinations of peptides/neurotransmitters and assessing deviations from additive effects. For instance, comparing the effects of HRBP and ACh on gut motility, or HRBP and FMRFamide on cardiac activity, to understand the net physiological outcome physiology.org.

Receptor cross-talk: Exploring whether the receptors for HRBP interact with or influence the signaling pathways of receptors for other neurotransmitters, potentially leading to modulatory effects at the cellular level.

Physiological consequences of co-release: Understanding how the balance and relative concentrations of co-released substances contribute to the nuanced control of behaviors and physiological states in Aplysia.

The following table summarizes the known co-action example:

Agent 1Agent 2Target Tissue (Aplysia)Observed EffectInteraction Type (Known)
HRBPAcetylcholineCrop Circular MusclesInduces repetitive contractionsSynergistic / Additive physiology.org
HRBPAcetylcholinePosterior GizzardIncreases contraction amplitude and frequencySynergistic / Additive physiology.org
HRBPFMRFamidePosterior GizzardHRBP increases, FMRFamide inhibits contractionsAntagonistic physiology.org

Structural Determination of HRBP and Receptor-Ligand Complexes

The primary sequence of HRBP is known, identifying it as a 43-residue peptide nih.gov. However, the three-dimensional (3D) structure of HRBP itself, and crucially, the structure of its complex with its receptor, remains undetermined. Understanding these structures is fundamental for a complete mechanistic understanding of HRBP function.

Key future directions include:

High-resolution structural determination of HRBP: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine the 3D conformation of HRBP in solution and in crystalline form. This will reveal critical structural motifs, potential binding pockets, and conformational flexibility essential for its activity. Hydrophilicity profiles and predictive secondary structural analysis of the preprohormone suggest alpha-helical regions nih.gov, providing initial clues for structural prediction.

Structural studies of HRBP-receptor complexes: Once the HRBP receptor is identified (as outlined in 8.1), efforts should focus on determining the structure of the HRBP-receptor complex. Techniques like cryo-electron microscopy (cryo-EM) or co-crystallization (if the receptor can be purified and crystallized) would provide atomic-level insights into how HRBP binds to its receptor, the specific residues involved in molecular recognition, and the conformational changes induced upon ligand binding that trigger downstream signaling. Such studies have been successful for other Aplysia proteins, such as acetylcholine-binding protein (AChBP) with its ligands nih.gov.

Computational modeling and drug design: Leveraging the determined structures to perform computational docking simulations and molecular dynamics simulations. This could predict key interaction sites, inform the design of HRBP analogs with modified activity, or potentially lead to the discovery of small molecules that modulate HRBP signaling, providing valuable tools for further research.

Such structural insights would not only deepen the understanding of HRBP's mechanism of action but also contribute broadly to the field of neuropeptide biology and receptor pharmacology.

Q & A

Q. What structural features of histidine-rich basic peptides (HRBPs) influence their bioactivity in Aplysia?

HRBPs derive their functional properties from amino acid composition, particularly histidine, lysine, and leucine residues. Histidine’s imidazole group enables pH-dependent activity, while lysine contributes to basicity and membrane interactions. For example, HRBPs in Aplysia exhibit antioxidant activity linked to histidine’s radical-scavenging capacity, as shown by hydroxyl radical (•OH) scavenging rates of ~50% in basic peptides compared to neutral/acidic counterparts . Structural characterization should include mass spectrometry (MS) for sequence validation, HPLC for purity, and amino acid analysis to quantify residue contributions .

Q. How do researchers validate the specificity of histidine-rich peptides in Aplysia neurobiological studies?

Cross-reactivity with mammalian antibodies (e.g., anti-somatostatin or anti-PHI) can lead to false positives. To address this, genomic analysis should confirm the absence of homologous peptides in Aplysia, and immunostaining results must be corroborated with functional assays (e.g., electrophysiology) to verify physiological relevance. For instance, unknown peptides labeled as XSOM/XPHI in Aplysia neurons were distinguished from mammalian analogs using this dual approach .

Q. What experimental systems are suitable for studying HRBP activity in Aplysia?

Isolated Aplysia heart preparations are widely used due to their sensitivity to HRBPs. For example, HRBPs modulate heartbeat frequency and amplitude at concentrations as low as 10⁻¹² M, with effects persisting for >20 minutes post-application. Researchers should optimize pH and salt conditions to prevent protein precipitation in full-length HRBP assays .

Advanced Research Questions

Q. How can pH-dependent activity of histidine-rich peptides be exploited in experimental design?

Histidine’s imidazole group confers pH sensitivity, with activity increasing in acidic environments (e.g., pH 5.5 vs. 7.4). Substituting lysine/arginine residues with histidines in synthetic peptides enhances pH-dependent membrane lysis, as demonstrated in LL-1 peptide derivatives. Activity can be quantified via cell lysis assays across pH gradients and correlated with histidine substitution ratios. Secondary structure analysis (e.g., circular dichroism) is critical to confirm that pH effects arise from altered cell affinity, not structural changes .

Q. What strategies resolve contradictions in HRBP localization and function across studies?

Discrepancies may stem from species-specific histone variations (e.g., Drosophila vs. human histones) or methodological differences in peptide isolation. Researchers should standardize substrates (recombinant vs. native peptides) and validate assays using orthogonal techniques. For example, co-localization of HRBPs with neurotransmitters like FMRFamide in Aplysia neurons requires combined immunohistochemistry and mass spectrometry imaging to rule out antibody cross-reactivity .

Q. How can co-localization studies of HRBPs with other neuropeptides inform functional hypotheses?

Advanced co-localization methods (e.g., multiplex immunofluorescence or RNAscope) reveal HRBP interactions with neurotransmitters such as FMRFamide and serotonin in Aplysia ganglia. These findings suggest synergistic roles in neuromodulation. Researchers should pair spatial mapping with calcium imaging or siRNA knockdown to test functional interdependence .

Q. What are the challenges in synthesizing histidine-rich peptides for mechanistic studies?

Histidine’s imidazole side chain complicates solid-phase synthesis due to metal ion coordination and oxidation risks. Use of protected derivatives like Boc-His(3-Bom)-Osu improves stability during coupling. Post-synthesis, rigorous quality control (e.g., TFA removal <1% for cell assays) and peptide content analysis are essential to minimize batch-to-batch variability .

Methodological Considerations

Q. How to optimize assays for HRBP-acetylation interactions in epigenetic studies?

Peptide substrates may lack physiological context compared to full-length histones. Researchers should compare KM values of HRBP fragments with recombinant full-length histones to assess substrate suitability. For acetylation assays, use HAT enzymes with defined lysine specificity and monitor precipitation via dynamic light scattering at varying pH/salt conditions .

Q. What computational tools predict pH-dependent behavior of histidine-rich peptides?

Molecular dynamics simulations can model histidine protonation states across pH gradients. Tools like H++ or PROPKA predict pKa shifts, while membrane affinity changes are quantified using hydrophobicity scales (e.g., Wimley-White interfacial scales). Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization is recommended .

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